CBiPES Hydrochlorid

Übersicht

Beschreibung

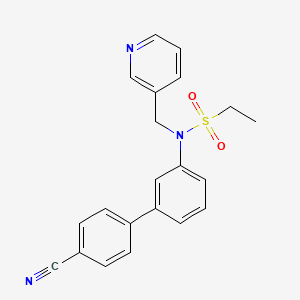

N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid, allgemein bekannt als CBiPES, ist eine synthetische organische Verbindung, die in der wissenschaftlichen Forschung verwendet wird. Es wirkt als selektiver positiver allosterischer Modulator für den metabotropen Glutamatrezeptor der Gruppe II, Subtyp mGluR 2. Diese Verbindung hat in Tiermodellen ein potenzielles antipsychotisches Wirkungsspektrum gezeigt und wird hauptsächlich zur Untersuchung der Rolle von mGluR 2-Rezeptoren bei Schizophrenie und verwandten Störungen verwendet .

Herstellungsmethoden

Die Synthese von N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid umfasst mehrere Schritte. Der wichtigste synthetische Weg umfasst die folgenden Schritte:

Bildung des Biphenylkerns: Der Biphenylkern wird durch eine Suzuki-Kupplungsreaktion zwischen einer Boronsäure und einem halogenierten Benzolderivat synthetisiert.

Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung einer geeigneten Cyanidquelle eingeführt.

Anbindung der Pyridinylmethylgruppe: Die Pyridinylmethylgruppe wird durch eine nucleophile Substitutionsreaktion angebunden.

Sulfonamidbildung: Der letzte Schritt beinhaltet die Bildung der Sulfonamidgruppe durch Reaktion des Zwischenprodukts mit Ethansulfonylchlorid unter basischen Bedingungen.

Wissenschaftliche Forschungsanwendungen

N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Es wird verwendet, um die Rolle des metabotropen Glutamatrezeptors 2 bei neurologischen Erkrankungen wie Schizophrenie, Epilepsie und Parkinson-Krankheit zu untersuchen

Verhaltensstudien: Forscher verwenden die Verbindung, um ihre Auswirkungen auf das Verhalten von Tieren zu untersuchen, insbesondere in Modellen für stressinduzierte Hyperthermie und Hyperlokomotorik.

Wirkmechanismus

N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid übt seine Wirkung aus, indem es als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 2 wirkt. Diese Modulation verstärkt die Reaktion des Rezeptors auf seinen endogenen Liganden, Glutamat, was zu einer verstärkten Aktivierung nachgeschalteter Signalwege führt. Die Wirkung der Verbindung wird durch die Aktivierung von G-Protein-gekoppelten Rezeptoren vermittelt, die wiederum verschiedene intrazelluläre Signaltransduktionskaskaden beeinflussen, die an der Neurotransmission und synaptischen Plastizität beteiligt sind .

Wirkmechanismus

Target of Action

CBiPES hydrochloride is a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . The mGluR 2 receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system, modulating excitatory neurotransmission .

Mode of Action

As a positive allosteric modulator, CBiPES hydrochloride enhances the response of mGluR 2 receptors to glutamate, the primary excitatory neurotransmitter in the brain . This modulation results in a decrease in the release of glutamate and other neurotransmitters, leading to a reduction in excitatory neurotransmission .

Biochemical Pathways

The activation of mGluR 2 receptors by CBiPES hydrochloride can affect several biochemical pathways. For instance, it can suppress the release of histamine in limbic brain regions . This modulation of neurotransmitter release can influence various downstream effects, including the regulation of mood, cognition, and perception .

Pharmacokinetics

It’s known that the compound has improved pharmacokinetic properties compared to other mglur 2 modulators .

Result of Action

CBiPES hydrochloride has been shown to have potentially antipsychotic effects in animal models . It can attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP (Phencyclidine) in murine models . In rat brain, CBiPES hydrochloride can attenuate ketamine-induced increase in extracellular histamine concentration .

Biochemische Analyse

Biochemical Properties

CBiPES hydrochloride interacts with the mGluR 2 receptor, a type of metabotropic glutamate receptor . As a positive allosteric modulator, CBiPES hydrochloride enhances the response of the mGluR 2 receptor to its ligand, glutamate . This interaction influences various biochemical reactions within the cell .

Cellular Effects

CBiPES hydrochloride has been observed to attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP in murine models . In rat brain, CBiPES hydrochloride has been shown to attenuate ketamine-induced increases in extracellular histamine concentration . These effects suggest that CBiPES hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CBiPES hydrochloride involves its role as a positive allosteric modulator of the mGluR 2 receptor . By enhancing the response of the mGluR 2 receptor to glutamate, CBiPES hydrochloride can influence various cellular processes, potentially including enzyme activation or inhibition and changes in gene expression .

Dosage Effects in Animal Models

In animal models, CBiPES hydrochloride has been administered at dosages ranging from 0.1 to 10 mg/kg . At a dosage of 10 mg/kg, CBiPES hydrochloride was observed to reduce global dyskinesia by 60% and peak dose dyskinesia by 66% compared to a control

Metabolic Pathways

Given its role as a modulator of the mGluR 2 receptor, it is likely that CBiPES hydrochloride interacts with enzymes and cofactors involved in glutamate signaling .

Vorbereitungsmethoden

The synthesis of N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide involves several steps. The key synthetic route includes the following steps:

Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Attachment of the pyridinylmethyl group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction.

Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ethanesulfonyl chloride under basic conditions.

Analyse Chemischer Reaktionen

N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Cyan- oder Pyridinylmethylgruppen durch andere Nucleophile ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind starke Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Natriumazid). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

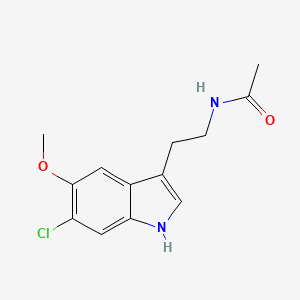

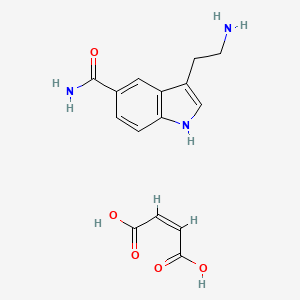

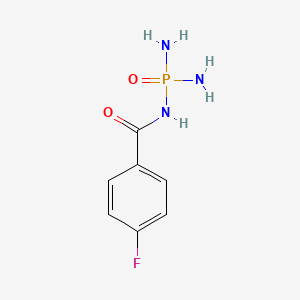

N- (4'-Cyano- [1,1'-Biphenyl]-3-yl-N- (3-Pyridinylmethyl)ethansulfonamid ist einzigartig durch seine selektive positive allosterische Modulation des metabotropen Glutamatrezeptors 2. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Forschungsanwendungen, unterscheiden sich aber in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen.

Eigenschaften

IUPAC Name |

N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYXILCBYGKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432071 | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353235-01-5, 856702-40-4 | |

| Record name | Cbipes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBIPES | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)